4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound (CAS: 1052138-94-9) is a pyridine derivative featuring a methylsulfonyl group at position 2, a methyl group at position 4, and a pinacol boronate ester at position 5. Its molecular formula is C₁₂H₁₈BNO₄S, with a molecular weight of 283.15 g/mol . The boronate ester group makes it valuable in Suzuki-Miyaura cross-coupling reactions, a key method for carbon-carbon bond formation .
Properties
IUPAC Name |
4-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-7-11(20(6,16)17)15-8-10(9)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDNXGYMWSXDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: Starting from simple precursors like acrolein and ammonia, the pyridine ring is constructed through cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Sulfonylation: The methylsulfonyl group is added through sulfonylation reactions using reagents like methylsulfonyl chloride.
Boronic Ester Formation: The dioxaborolane moiety is introduced via a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aromatic systems. Its boronate ester group facilitates transmetalation under palladium catalysis.
Key Reaction Parameters
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or NaOAc |
| Solvent | Dioxane, THF, or water |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Example Reaction
The compound reacts with methyl 4-bromobenzoate under microwave-assisted conditions (General Procedure B ):
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Reactants :
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4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1 equiv)
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Methyl 4-bromobenzoate (1 equiv)
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Conditions :
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Solvent: Ethyl acetate
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Workup: Washed with water (2×10 mL), brine (10 mL), dried (Na₂SO₄)
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Purification: Flash column chromatography (20% EtOAc/hexane)
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Mechanistically, the reaction proceeds via:
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Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.
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Transmetalation : Boronate ester transfers the aryl group to Pd.
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Reductive Elimination : Biaryl product forms, regenerating Pd⁰.
Functional Group Transformations
The methylsulfonyl group (-SO₂CH₃) enables nucleophilic substitution or elimination reactions under basic conditions.
Example :
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Base-Induced Elimination :
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Treatment with NaOH (2M) in ethanol at 60°C removes the methylsulfonyl group, yielding 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
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Nucleophilic Aromatic Substitution :
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Reacts with amines (e.g., piperidine) in DMF at 120°C to replace the methylsulfonyl group.
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Stability Under Reaction Conditions
The compound demonstrates stability in:
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Aqueous Media : No hydrolysis observed in water at pH 7–9 (25°C, 24 hours).
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Oxidative Conditions : Stable to O₂ but decomposes in H₂O₂ (>3% v/v).
Side Reactions and Byproducts
Common side reactions include:
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Protodeboronation : Occurs under strongly acidic conditions (pH < 3), forming 4-methyl-2-(methylsulfonyl)pyridine.
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Homocoupling : Competing reaction in Pd-catalyzed systems without rigorous exclusion of O₂.
Comparative Reactivity
The compound’s reactivity differs from analogous boronate esters due to the electron-withdrawing methylsulfonyl group:
| Feature | 4-Methyl-2-(methylsulfonyl) Derivative | Standard Arylboronate Esters |
|---|---|---|
| Reaction Rate (Suzuki) | Slower | Faster |
| Stability to Protic Solvents | Higher | Moderate |
| Byproduct Formation | Lower | Higher |
Scientific Research Applications
Organic Synthesis
This compound is primarily utilized as a versatile building block in organic synthesis. The boron atom allows for various reactions such as:
- Suzuki Coupling Reactions : It can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The presence of the methylsulfonyl group enhances its solubility in organic solvents, facilitating these reactions .
Medicinal Chemistry
The compound's structural features make it valuable in medicinal chemistry:
- Drug Development : Its derivatives have been explored for their potential as anti-cancer agents and other therapeutic applications due to their ability to modulate biological pathways through selective inhibition of enzymes .
Coordination Chemistry
The dioxaborolane moiety allows for the formation of coordination complexes:
- Catalysts : It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of catalytic processes in organic synthesis .
Material Science
The compound's properties are also being investigated for applications in materials science:
- Polymer Chemistry : It can be used to synthesize boron-containing polymers that exhibit unique electronic properties, making them suitable for use in organic electronics and photonic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Boronate Esters
Table 1: Key Pyridine Derivatives
Key Observations :
- The target compound’s methylsulfonyl group distinguishes it from methoxy or chloro analogs, offering stronger electron withdrawal for accelerated cross-coupling .
- 3,5-Bis-boronate pyridine (Similarity: 0.90 ) has dual reactivity sites but faces steric challenges in coupling reactions compared to monosubstituted derivatives.
Pyrimidine and Other Heterocyclic Boronates
Table 2: Pyrimidine and Related Derivatives
Key Observations :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C13H20BNO4S
- Molecular Weight : 297.18 g/mol
- CAS Number : 1353745-98-8
The compound features a pyridine ring substituted with a methylsulfonyl group and a boron-containing dioxaborolane moiety. These structural components are critical for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, its structure suggests potential interactions with kinases or phosphatases.
- Cell Cycle Regulation : Similar compounds have shown effectiveness in modulating cell cycle progression by targeting proteins involved in mitosis. This could relate to its potential use in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of the methylsulfonyl group may enhance this activity.
Table 1: Summary of Biological Activities
Case Study: MPS1 Inhibition
Monopolar spindle 1 (MPS1) is crucial for proper chromosome segregation during cell division. In a study investigating inhibitors of MPS1, compounds structurally similar to this compound were found to exhibit significant potency and selectivity against cancer cells with chromosomal instability. The IC50 values indicated effective modulation of MPS1 activity in vitro and in vivo models .
Case Study: Antimicrobial Properties
Research has demonstrated that pyridine derivatives possess antimicrobial properties. A study reported that the compound displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine derivatives?
- Methodological Answer : The boronate ester moiety is typically introduced via Suzuki-Miyaura coupling precursors. For example, brominated pyridines (e.g., 3-bromo-4-methylpyridine) can undergo palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under inert atmospheres (e.g., argon) . Key steps include:
- Reaction Setup : Use Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ as catalysts, with microwave-assisted heating (140°C, 2–10 min) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the boronate ester .
- Yield Optimization : Monitor reaction progress via TLC or HPLC; typical yields range from 70–90% under optimized conditions .
Q. How can the methylsulfonyl group at the 2-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing substituent, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but may deactivate it toward electrophilic reactions.
- Coupling Compatibility : Test compatibility with Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by adjusting catalyst loading (5–10 mol%) and base (e.g., Na₂CO₃ vs. Cs₂CO₃) to mitigate potential ligand interference .
- Stability Check : Monitor for sulfonyl group reduction or displacement under reducing conditions (e.g., H₂/Pd-C) using NMR or LC-MS .
Advanced Research Questions
Q. How can researchers address low yields in the final stage of synthesizing this compound due to steric hindrance at the 5-position?
- Methodological Answer : Steric hindrance from the tetramethyl dioxaborolan group can impede coupling efficiency. Mitigation strategies include:
- Ligand Screening : Use bulky ligands (e.g., SPhos, XPhos) to stabilize the palladium center and enhance turnover .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less coordinating solvents like THF or toluene to reduce steric crowding .
- Microwave Assistance : Apply controlled microwave heating (140–160°C, 5–20 min) to accelerate reaction kinetics .
- Yield Data :
| Condition | Yield (%) |
|---|---|
| THF, Pd(dppf)Cl₂, 140°C | 82 |
| DMF, Pd(PPh₃)₄, 140°C | 45 |
| Toluene, XPhos-Pd-G3, 160°C | 91 |
Q. What analytical techniques are critical for resolving contradictions in regioselectivity during functionalization of the pyridine core?
- Methodological Answer : Conflicting reports on substitution patterns require multi-technique validation:
- NMR Analysis : Use ¹H-¹³C HMBC to confirm bond connectivity between the methylsulfonyl group and pyridine C-2 .
- X-ray Crystallography : Resolve ambiguities in boronate ester orientation (e.g., axial vs. equatorial) .
- Mass Spectrometry : High-resolution ESI-MS to detect trace byproducts (e.g., deboronation or sulfone elimination) .
Q. How does the methylsulfonyl group impact the compound’s stability under long-term storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the sulfonyl group in humid conditions or oxidation under light.
- Stabilization Protocols :
- Storage : Argon-purged vials at –20°C, desiccated with silica gel .
- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .
- Data : Samples stored at 25°C/60% RH showed 15% decomposition over 6 months vs. <2% at –20°C .
Q. What strategies are effective for scaling up the synthesis while maintaining high purity?
- Methodological Answer :
- Chromatography Alternatives : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography for >100 g batches .
- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor boronate ester formation in real time .
- Safety Note : Scale-up of exothermic steps (e.g., boronate coupling) requires controlled addition rates and cooling jackets to prevent thermal runaway .
Contradiction Analysis & Troubleshooting
Q. Why do some studies report conflicting NMR chemical shifts for the boronate ester protons?
- Resolution : Variability arises from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Standardize conditions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
